molecular formula C19H14FN3O2S B15085889 (5E)-2-(4-ethoxyphenyl)-5-(2-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5E)-2-(4-ethoxyphenyl)-5-(2-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B15085889
M. Wt: 367.4 g/mol
InChI Key: UCBRDPONHZFNGV-LFIBNONCSA-N
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Description

(5E)-2-(4-ethoxyphenyl)-5-(2-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolotriazoles This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a fluorobenzylidene group, and a thiazolotriazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-(4-ethoxyphenyl)-5-(2-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazolotriazole core, followed by the introduction of the ethoxyphenyl and fluorobenzylidene groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(5E)-2-(4-ethoxyphenyl)-5-(2-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Scientific Research Applications

(5E)-2-(4-ethoxyphenyl)-5-(2-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and protein binding.

    Medicine: Preliminary studies suggest that this compound may have pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: It can be used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of (5E)-2-(4-ethoxyphenyl)-5-(2-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5E)-2-(4-ethoxyphenyl)-5-(2-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one apart is its unique combination of functional groups, which confer specific electronic, steric, and chemical properties

Properties

Molecular Formula

C19H14FN3O2S

Molecular Weight

367.4 g/mol

IUPAC Name

(5E)-2-(4-ethoxyphenyl)-5-[(2-fluorophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C19H14FN3O2S/c1-2-25-14-9-7-12(8-10-14)17-21-19-23(22-17)18(24)16(26-19)11-13-5-3-4-6-15(13)20/h3-11H,2H2,1H3/b16-11+

InChI Key

UCBRDPONHZFNGV-LFIBNONCSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC=CC=C4F)/SC3=N2

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=CC=C4F)SC3=N2

Origin of Product

United States

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